molecular formula C21H29N3O4S B15107369 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B15107369
M. Wt: 419.5 g/mol
InChI Key: UEVRVPDRZYJJST-UHFFFAOYSA-N
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Description

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylphenoxy group, an ethylamino linkage, and a sulfamoylphenyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-tert-butylphenoxy)ethyl chloroacetate. The final step involves the reaction of this intermediate with 4-sulfamoylbenzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl (4-tert-butylphenoxy)acetate
  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]

Uniqueness

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylamino]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C21H29N3O4S/c1-21(2,3)17-6-8-18(9-7-17)28-13-12-23-15-20(25)24-14-16-4-10-19(11-5-16)29(22,26)27/h4-11,23H,12-15H2,1-3H3,(H,24,25)(H2,22,26,27)

InChI Key

UEVRVPDRZYJJST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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